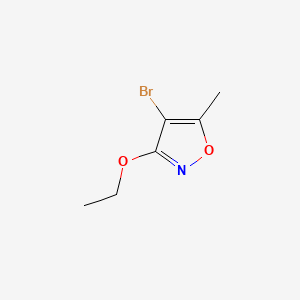

4-Bromo-3-ethoxy-5-methylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c1-3-9-6-5(7)4(2)10-8-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGNIHJIFAZCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30667241 | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169310-98-9 | |

| Record name | 4-Bromo-3-ethoxy-5-methylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169310-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-ethoxy-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30667241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole starting materials

An in-depth technical guide on the synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole, focusing on its starting materials and synthetic pathway, is detailed below. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted isoxazole derivative. The isoxazole ring is a key structural motif found in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. This guide outlines a plausible and robust synthetic route to this compound, providing detailed experimental protocols for the synthesis of its precursors and the final bromination step. The molecule is noted for its utility as a key intermediate in the synthesis of agrochemicals, particularly insecticides and fungicides, where its structure facilitates selective reactivity.[1]

Overall Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-stage process. The first stage involves the construction of the core isoxazole ring system, 3-ethoxy-5-methylisoxazole, from basic starting materials. The second stage is the regioselective bromination of this intermediate at the 4-position to yield the final product.

Figure 1: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 3-Ethoxy-5-methylisoxazole

This stage focuses on the construction of the isoxazole ring followed by the introduction of the ethoxy group. The key starting materials are ethyl 3-oxobutanoate and hydroxylamine.

Experimental Workflow: Stage 1

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Bromo-3-ethoxy-5-methylisoxazole. This compound is a key intermediate in the synthesis of agrochemicals and pharmaceuticals, with its reactivity centered around the versatile bromo and ethoxy functional groups that allow for extensive chemical modifications.[1] This document summarizes its known physical and chemical properties, and details its significant reactivity in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key synthetic transformations are provided, alongside graphical representations of the reaction mechanisms to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Chemical Properties

This compound, with the CAS number 169310-98-9, is a substituted isoxazole with the chemical formula C₆H₈BrNO₂.[1][2] Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen, substituted with a bromo, an ethoxy, and a methyl group.

Physical and Chemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | This compound | - |

| CAS Number | 169310-98-9 | [2] |

| Molecular Formula | C₆H₈BrNO₂ | [1][2] |

| Molecular Weight | 206.04 g/mol | [1] |

| Appearance | Not specified (likely a solid or liquid) | |

| Melting Point | Data not available | For 4-Bromo-3,5-dimethylisoxazole: 176 °C (lit.)[3] |

| Boiling Point | Data not available | For 4-Bromo-3,5-dimethylisoxazole: 176 °C (lit.)[3] |

| Density | Data not available | For 4-Bromo-3,5-dimethylisoxazole: 1.478 g/mL at 25 °C (lit.)[3] |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Researchers are advised to perform their own analyses upon synthesis or acquisition of the compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom at the 4-position of the isoxazole ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are widely used in the pharmaceutical industry to create complex molecules from simpler precursors.

Palladium-Catalyzed Cross-Coupling Reactions

4-Haloisoxazoles are known to readily participate in several types of palladium-catalyzed cross-coupling reactions. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the functionalization of the this compound core.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction can be used to introduce a variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the isoxazole ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 10 mL).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes. This reaction can be employed to introduce alkenyl groups at the 4-position of the isoxazole ring.

Experimental Protocol: General Procedure for the Heck Reaction

-

In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand such as P(o-tolyl)₃ (0.04 mmol), and a base such as triethylamine (2.0 mmol).

-

Add a polar aprotic solvent like DMF or acetonitrile (5 mL).

-

Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is particularly useful for synthesizing substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas.

-

Add a solvent such as THF or DMF (10 mL) and a base, typically an amine like triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and partition the residue between water and an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Charge a reaction vessel with this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the amine (1.2 mmol) and an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL).

-

Heat the reaction mixture to 80-110 °C for 4-24 hours, until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic phase, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility stems from the C-Br bond at the 4-position, which readily engages in a variety of palladium-catalyzed cross-coupling reactions. This guide has provided an overview of its known chemical properties and detailed its reactivity in key transformations such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The provided experimental protocols and mechanistic diagrams serve as a practical resource for chemists engaged in the synthesis of novel isoxazole-containing compounds for applications in drug discovery and materials science. Further research into the specific physical properties and spectroscopic characterization of this compound would be beneficial to the scientific community.

References

Technical Guide to the Spectroscopic Analysis of 1-(3,5-difluorophenyl)-3-((1R,2R)-2-(2,3-difluorobenzoyl)cyclopropyl)urea (CAS 169310-98-9)

Introduction

This technical guide outlines the anticipated spectroscopic profile of 1-(3,5-difluorophenyl)-3-((1R,2R)-2-(2,3-difluorobenzoyl)cyclopropyl)urea (CAS 169310-98-9), a complex organic molecule with multiple functional groups. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for its structural elucidation, purity assessment, and characterization in research and development settings. This document details the general experimental protocols for acquiring such data and presents the expected spectral features in a structured format.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for CAS 169310-98-9 based on its molecular structure. These values are estimations derived from typical ranges for the functional groups and structural motifs present.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H (difluorophenyl) | 6.8 - 7.5 | m | - |

| Aromatic-H (difluorobenzoyl) | 7.0 - 7.8 | m | - |

| Urea N-H | 8.0 - 9.5 | br s | - |

| Amide N-H | 7.5 - 8.5 | d | ~ 4-8 |

| Cyclopropyl-H | 1.0 - 2.5 | m | - |

| Carbonyl-α-H (cyclopropyl) | 2.0 - 3.0 | m | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The solvent can significantly influence the positions of labile protons (N-H).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Urea) | 155 - 165 |

| Carbonyl (Amide) | 165 - 175 |

| Aromatic C-F | 150 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| Aromatic C-H/C-C | 110 - 140 |

| Cyclopropyl C | 10 - 30 |

Note: ¹³C NMR spectra are typically proton-decoupled. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Urea & Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Weak |

| C=O Stretch (Amide) | 1680 - 1720 | Strong |

| C=O Stretch (Urea) | 1630 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 381.1 | Molecular ion peak (protonated) |

| [M+Na]⁺ | 403.1 | Sodium adduct |

| Fragmentation Ions | Various | See expected fragmentation pathways below |

Note: The exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like CAS 169310-98-9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).

-

Reference the ¹³C NMR spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, coupled to an ionization source (e.g., electrospray ionization - ESI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺) and other adducts.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to determine the m/z values of the parent and fragment ions.

Visualizations

The following diagrams illustrate the general workflows and relationships for the spectroscopic techniques described.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for Infrared (IR) spectroscopy using an ATR accessory.

Caption: General workflow for Mass Spectrometry (MS) with ESI and MS/MS.

The Versatile Heterocyclic Building Block: A Technical Guide to 4-Bromo-3-ethoxy-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-ethoxy-5-methylisoxazole is a key heterocyclic building block that serves as a versatile intermediate in the synthesis of a wide array of functionalized molecules. Its unique structural features, including a reactive bromine atom and an ethoxy group on the isoxazole core, make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, particularly in the fields of agrochemical and pharmaceutical development. The strategic positioning of the bromo and ethoxy functional groups allows for selective chemical modifications, enabling its use in creating diverse compound libraries for screening and lead optimization.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 169310-98-9 |

| Molecular Formula | C₆H₈BrNO₂ |

| Molecular Weight | 206.04 g/mol |

| Appearance | Pale-yellow to Yellow-brown sticky oil to semi-solid |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 3-ethoxy-5-methylisoxazole. This electrophilic substitution reaction targets the C4 position of the isoxazole ring, which is activated towards such transformations.

Experimental Protocol: Bromination of 3-ethoxy-5-methylisoxazole

This protocol is adapted from the synthesis of similar 4-haloisoxazoles.

Materials:

-

3-ethoxy-5-methylisoxazole

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-ethoxy-5-methylisoxazole (1 equivalent) in carbon tetrachloride (CCl₄).

-

Cool the solution in an ice bath and stir.

-

Slowly add a solution of bromine (1 equivalent) in CCl₄ to the reaction mixture using a dropping funnel.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography if necessary.

Key Reactions and Applications

The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many bioactive molecules.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction of this compound with various boronic acids provides a straightforward route to 4-aryl-3-ethoxy-5-methylisoxazoles. These structures are of significant interest in medicinal chemistry, as the 3,4-diarylisoxazole scaffold is a known pharmacophore in a variety of therapeutic agents, including selective COX-2 inhibitors.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Base (e.g., Sodium carbonate, Na₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-ethoxy-5-methyl-4-phenylisoxazole.

| Reactant | Product | Catalyst | Base | Solvent | Yield |

| This compound | 3-ethoxy-5-methyl-4-phenylisoxazole | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Toluene/Ethanol/Water | Partially complete |

Note: The original literature reported this specific reaction as being partially complete, with starting material also being isolated.

Applications in Agrochemicals and Medicinal Chemistry

The isoxazole moiety is a well-established pharmacophore in both agrochemicals and pharmaceuticals. Its presence in a molecule can confer a range of biological activities.

-

Agrochemicals: Isoxazole derivatives are utilized as fungicides and insecticides. The ability to functionalize the isoxazole ring, as demonstrated with this compound, allows for the fine-tuning of activity and selectivity against specific pests and pathogens.[1]

-

Medicinal Chemistry: The 3,4-diarylisoxazole scaffold is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). The Suzuki-Miyaura coupling of this compound provides a direct route to this important structural motif, highlighting its potential in the development of new anti-inflammatory agents.

Visualizations

Synthesis of this compound

Caption: Synthetic route to this compound.

Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Bioactive Scaffolds

Caption: Logical workflow for synthesizing bioactive molecules.

References

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-3-ethoxy-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural chemistry of 4-Bromo-3-ethoxy-5-methylisoxazole, a key intermediate in the synthesis of agrochemicals and potential pharmaceuticals.[1] Due to the absence of a publicly available crystal structure for this specific compound, this paper presents a detailed analysis of the closely related structure of 4-Bromo-5-methyl-1,2-oxazol-3-amine as a proxy. This guide furnishes detailed, plausible experimental protocols for the synthesis and crystallization of this compound based on established methodologies for isoxazole derivatives. Furthermore, a standardized protocol for single-crystal X-ray diffraction is provided to facilitate the determination of its precise three-dimensional structure. The included data and workflows are intended to support further research and application of this compound in medicinal chemistry and materials science.

Introduction

This compound (C₆H₈BrNO₂) is a heterocyclic compound featuring an isoxazole core, a versatile scaffold in medicinal chemistry and agrochemical development.[1] The presence of a bromine atom and an ethoxy group provides handles for further chemical modifications, making it a valuable building block for creating more complex organic molecules.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for structure-based drug design, reaction mechanism studies, and the development of novel materials.

As of the date of this publication, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public repositories. However, the crystal structure of a closely related analog, 4-Bromo-5-methyl-1,2-oxazol-3-amine, provides valuable insights into the expected molecular geometry and packing of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 169310-98-9 | [1] |

| Molecular Formula | C₆H₈BrNO₂ | [1] |

| Molecular Weight | 206.04 g/mol | [1] |

| Purity | ≥95% |

Crystallographic Data (Proxy Compound)

The following crystallographic data is for 4-Bromo-5-methyl-1,2-oxazol-3-amine (CID: 2774464), a structurally similar compound. This data serves as a valuable reference for what might be expected for this compound.

| Parameter | Value |

| Chemical Formula | C₄H₅BrN₂O |

| Space Group | P -1 |

| Crystal System | Triclinic |

| 'a' Lattice Parameter | 6.4176 Å |

| 'b' Lattice Parameter | 7.1023 Å |

| 'c' Lattice Parameter | 7.5370 Å |

| α Angle | 94.502° |

| β Angle | 100.535° |

| γ Angle | 115.558° |

| Unit Cell Volume | 295.4 ų |

| Z (Molecules per unit cell) | 2 |

| Source | PubChem CID: 2774464 |

Experimental Protocols

The following sections detail plausible experimental methodologies for the synthesis and crystallization of this compound, as well as a general protocol for its structural determination by X-ray crystallography.

Synthesis of this compound

The synthesis of this compound can be approached through the cyclization of a β-ketoester derivative with hydroxylamine, followed by bromination. A general, plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

Caption: A plausible synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of 3-Ethoxy-5-methylisoxazole: To a solution of ethyl 3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol, add a solution of sodium acetate (1.2 equivalents) in water. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 3-ethoxy-5-methylisoxazole, which can be purified by distillation or used directly in the next step.

-

Bromination: The crude 3-ethoxy-5-methylisoxazole (1 equivalent) is dissolved in glacial acetic acid. N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 4-8 hours, with monitoring by TLC. After the reaction is complete, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude solid is washed with cold water and dried.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Single-Crystal Growth

Growing single crystals of sufficient quality for X-ray diffraction is a critical step.[2] Several methods can be employed, with slow evaporation being a common and effective technique for small organic molecules.

Detailed Protocol (Slow Evaporation):

-

Solvent Selection: The purity of the compound is paramount for successful crystallization.[3] A suitable solvent or solvent system in which the compound is moderately soluble should be identified.[3] This can be determined by solubility tests with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

-

Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[3]

-

Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced by a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and mount them for X-ray analysis.

Single-Crystal X-ray Diffraction

The following is a general workflow for determining the crystal structure of a small molecule using a single-crystal X-ray diffractometer.

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The collected diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the processed data using methods such as Direct Methods or Patterson methods. This provides an initial model of the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms are often placed in calculated positions.

-

Structure Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The final results are typically presented in a Crystallographic Information File (CIF).

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive framework for its investigation. The crystallographic data of the closely related 4-Bromo-5-methyl-1,2-oxazol-3-amine offers a valuable starting point for understanding its likely structural features. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis provided herein are intended to empower researchers to elucidate the precise three-dimensional structure of this important chemical intermediate, thereby facilitating its application in drug discovery and materials science.

References

Solubility Profile of 4-Bromo-3-ethoxy-5-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-ethoxy-5-methylisoxazole, a heterocyclic compound with potential applications in medicinal chemistry and agrochemical synthesis.[1] Understanding the solubility of this compound in common organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines standard experimental protocols for solubility determination, presents a structured summary of its predicted solubility based on the general behavior of isoxazole derivatives, and visualizes a typical experimental workflow. Due to the limited availability of public domain quantitative data for this specific molecule, the solubility values presented herein are illustrative and based on the general principles of solubility for structurally related compounds.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value |

| CAS Number | 169310-98-9 |

| Molecular Formula | C₆H₈BrNO₂ |

| Molecular Weight | 206.04 g/mol |

| Appearance | Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid |

Note: Physicochemical properties are sourced from publicly available data.

Illustrative Solubility Data

While specific experimental data for this compound is not extensively available, the following table presents a hypothetical but plausible solubility profile in a range of common organic solvents at 25°C. This profile is extrapolated from the general solubility characteristics of isoxazole derivatives, which tend to be more soluble in polar solvents.[2]

| Solvent | Polarity Class | Illustrative Solubility (g/L) | Illustrative Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.97 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | > 0.97 |

| Acetone | Polar Aprotic | 150 | 0.73 |

| Acetonitrile | Polar Aprotic | 120 | 0.58 |

| Ethyl Acetate | Polar Aprotic | 90 | 0.44 |

| Dichloromethane (DCM) | Polar Aprotic | 85 | 0.41 |

| 2-Propanol | Polar Protic | 70 | 0.34 |

| Ethanol | Polar Protic | 60 | 0.29 |

| Methanol | Polar Protic | 55 | 0.27 |

| Toluene | Nonpolar | 20 | 0.10 |

| Hexane | Nonpolar | < 1 | < 0.005 |

| Water | Polar Protic | < 0.1 | < 0.0005 |

Disclaimer: The quantitative data in this table is illustrative and intended to provide a general guideline. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.[3][4]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade organic solvents

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for solubility determination using the shake-flask method.

Caption: Decision tree for qualitative solubility classification.[3]

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-3-ethoxy-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactive sites of 4-Bromo-3-ethoxy-5-methylisoxazole, a key intermediate in the synthesis of agrochemicals like insecticides and fungicides.[1] A thorough understanding of its electrophilic and nucleophilic character is crucial for designing synthetic routes and predicting reaction outcomes. This document delineates the influence of the isoxazole core and its substituents on the molecule's overall reactivity, supported by visual diagrams and a summary of its key chemical characteristics.

Molecular Structure and Electronic Properties

The reactivity of this compound is governed by the interplay of the intrinsic electronic nature of the isoxazole ring and the effects of its three substituents.

-

The Isoxazole Ring: Isoxazoles are five-membered aromatic heterocycles containing both a nitrogen and an oxygen atom adjacent to one another. A key feature of this ring system is the relatively weak nitrogen-oxygen bond, which can undergo cleavage under certain reductive or basic conditions.[2] The nitrogen atom possesses a lone pair of electrons, making it a primary site for protonation and a hydrogen bond acceptor, while the overall ring system can participate in various chemical transformations.[2]

-

Substituent Effects:

-

3-Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group possesses lone pairs that are donated into the ring via a resonance effect (+M). This electron-donating character increases the electron density of the isoxazole ring, enhancing its nucleophilicity. The oxygen atom itself is a potent nucleophilic site.

-

4-Bromo Group (-Br): As a halogen, bromine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density at the C4 position, rendering it electrophilic. While it also has a weak electron-donating resonance effect (+M), the inductive effect is dominant in influencing reactivity at this position. The carbon-bromine bond is polarized, making the bromine a good leaving group in nucleophilic substitution reactions.

-

5-Methyl Group (-CH₃): The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density at the C5 position and the adjacent ring atoms.

-

Identification of Reactive Sites

The combination of the isoxazole core and its substituents creates distinct regions of high and low electron density, defining the molecule's reactive sites.

Nucleophilic Sites

Nucleophiles are electron-rich species that donate electron pairs to form new covalent bonds. The primary nucleophilic sites are:

-

Nitrogen Atom (N-2): The lone pair on the ring nitrogen is the most significant nucleophilic center, readily participating in reactions such as alkylation and acting as a Lewis base.

-

Ethoxy Group Oxygen: The lone pairs on the oxygen of the ethoxy substituent make it a strong nucleophilic site.

-

Isoxazole Ring Pi System: The aromatic π-electron system, enriched by the electron-donating ethoxy and methyl groups, can act as a nucleophile towards powerful electrophiles.

Electrophilic Sites

Electrophiles are electron-deficient species that accept electron pairs. The primary electrophilic sites are:

-

Carbon-4 (C4): The C4 position is the most prominent electrophilic site. The strong electron-withdrawing inductive effect of the attached bromine atom makes this carbon highly susceptible to attack by nucleophiles, often leading to the substitution of the bromide ion.

-

Carbon-3 (C3): Attached to two electronegative atoms (the ring nitrogen and the ethoxy oxygen), the C3 carbon exhibits significant electrophilic character.

-

Carbon-5 (C5): Similarly, the C5 carbon is bonded to the ring oxygen and nitrogen, making it an electrophilic center, although its reactivity is somewhat tempered by the adjacent electron-donating methyl group.

Data Presentation: Summary of Reactive Sites

| Site | Type | Key Influencing Factors | Predicted Reactivity |

| N-2 | Nucleophilic | Lone pair on nitrogen atom | Site for alkylation, protonation, coordination to Lewis acids. |

| C-4 | Electrophilic | Strong inductive effect (-I) of Bromine | Primary site for nucleophilic aromatic substitution. |

| Ethoxy Oxygen | Nucleophilic | Lone pairs on oxygen atom | Can act as a nucleophile or Lewis base. |

| C-3 | Electrophilic | Bonded to electronegative N and O atoms | Susceptible to attack by strong nucleophiles. |

| C-5 | Electrophilic | Bonded to electronegative N and O atoms | Susceptible to attack, modulated by the +I effect of the methyl group. |

Visualization of Reactive Sites

The following diagram illustrates the distribution of electrophilic (δ+) and nucleophilic (δ-) character across the this compound molecule.

Caption: Electrophilic (δ+) and Nucleophilic (δ-) sites of the molecule.

Experimental Protocols: Nucleophilic Substitution at C4

The pronounced electrophilicity of the C4 position makes it a prime target for nucleophilic substitution. Below is a representative protocol for the substitution of the bromo group with a generic nucleophile (Nu-H), based on standard methodologies for similar transformations.

Objective: To synthesize 4-substituted-3-ethoxy-5-methylisoxazole via nucleophilic aromatic substitution.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., amine, thiol, alkoxide) (1.2-2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, THF)

-

Base (e.g., K₂CO₃, NaH, Et₃N) (1.5-3.0 eq, if required)

-

Inert gas (Nitrogen or Argon)

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with this compound and the chosen anhydrous solvent.

-

Addition of Reagents: The nucleophile and base (if necessary for deprotonation of the nucleophile) are added to the stirring solution at room temperature under a positive pressure of nitrogen.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-120°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure substituted product.

Caption: Workflow for nucleophilic substitution at the C4 position.

Conclusion

This compound is a molecule with well-defined regions of electrophilic and nucleophilic character. The primary nucleophilic center is the ring nitrogen (N-2), while the most reactive electrophilic site is the bromine-substituted carbon (C-4). This distinct reactivity profile makes it a versatile building block in organic synthesis. By understanding these fundamental principles, researchers can effectively utilize this intermediate to construct more complex molecular architectures for applications in drug discovery and agrochemical development.

References

Thermal Stability and Decomposition of 4-Bromo-3-ethoxy-5-methylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in public literature regarding the thermal stability and decomposition of 4-Bromo-3-ethoxy-5-methylisoxazole. This guide synthesizes information from analogous substituted isoxazoles and general principles of thermal analysis to provide a predictive overview and recommended experimental protocols.

Executive Summary

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal liability can impact formulation, shelf-life, and efficacy. The isoxazole ring, while aromatic, is known to be susceptible to thermal cleavage of the weak N-O bond, initiating a cascade of rearrangement and decomposition reactions. The nature and position of substituents significantly influence the decomposition temperature and the resulting products. This guide will explore these aspects in the context of the title compound.

Predicted Thermal Decomposition Pathways

The thermal decomposition of isoxazoles is generally initiated by the cleavage of the N-O bond, which is the weakest bond in the ring. This leads to the formation of a vinylnitrene intermediate, which can then undergo a variety of rearrangements and further decomposition reactions. For this compound, the following pathways are proposed based on studies of similarly substituted isoxazoles.[1][2]

Primary Decomposition Step:

The initial step is the homolytic cleavage of the N-O bond to form a diradical intermediate.

Subsequent Rearrangements and Fragmentation:

The highly reactive vinylnitrene intermediate can undergo several transformations:

-

Ring Contraction to an Azirine: The nitrene can insert into a C=C bond to form a transient azirine intermediate. This azirine can then rearrange to more stable products.

-

Rearrangement to an Oxazole: Through a series of bond migrations, the isoxazole can isomerize to a more thermally stable oxazole derivative.

-

Fragmentation: The intermediate can fragment into smaller, volatile molecules. The presence of the bromo and ethoxy groups will influence the specific fragmentation pattern.

The following diagram illustrates a plausible decomposition pathway:

Quantitative Data (Hypothetical)

In the absence of direct experimental results, the following tables present hypothetical data that could be obtained from TGA and DSC analyses. These tables are structured for clarity and are intended to serve as templates for recording actual experimental data.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Conditions |

| Onset of Decomposition (Tonset) | 180 - 220 °C | 10 °C/min, Nitrogen atmosphere |

| Temperature of Max Decomposition Rate (Tpeak) | 230 - 260 °C | 10 °C/min, Nitrogen atmosphere |

| Mass Loss (Step 1) | 40 - 50 % | 180 - 280 °C |

| Mass Loss (Step 2) | 20 - 30 % | 280 - 400 °C |

| Final Residue at 600 °C | < 10 % | 10 °C/min, Nitrogen atmosphere |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting Point | 110 - 130 | 115 - 135 | Endothermic |

| Decomposition | 185 - 225 | 235 - 265 | Exothermic |

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy changes associated with melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point and enthalpy of fusion.

-

Identify and integrate the exothermic peak(s) corresponding to decomposition to determine the decomposition temperature(s) and enthalpy of decomposition.

-

The following diagram outlines the general experimental workflow for thermal analysis:

Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, coupling the TGA instrument to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS) is highly recommended. This will allow for the real-time analysis of the gaseous products evolved during decomposition, providing crucial information to confirm the proposed decomposition pathways.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a predictive understanding of its behavior can be formulated based on the known chemistry of substituted isoxazoles. The primary decomposition is expected to initiate with N-O bond cleavage, leading to a variety of rearranged and fragmented products. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize the thermal properties of this compound. The resulting data will be invaluable for ensuring its safe handling, optimizing its use in various applications, and meeting regulatory requirements for drug development.

References

The Isoxazole Scaffold: A Technical Guide to the Potential Applications of 4-Bromo-3-ethoxy-5-methylisoxazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This technical guide explores the potential applications of a specific, lesser-studied derivative, 4-Bromo-3-ethoxy-5-methylisoxazole, in the realm of drug discovery. While direct research on this compound is limited, this document extrapolates its potential based on the well-established chemical reactivity and pharmacological profile of the isoxazole core and structurally related analogs. We will delve into a plausible synthetic route, hypothesize potential biological targets based on structure-activity relationships, and provide detailed, adaptable experimental protocols for its synthesis and bio-evaluation. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar isoxazole derivatives.

Introduction to the Isoxazole Core in Medicinal Chemistry

Isoxazoles and their partially saturated counterparts, isoxazolines, are cornerstones in the development of novel therapeutic agents.[3] Their unique electron-rich, yet chemically stable, aromatic structure, combined with the weak N-O bond that allows for potential ring-cleavage reactions, makes them versatile scaffolds.[2] This versatility has led to the development of a wide array of isoxazole-containing drugs with activities spanning antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The substituents on the isoxazole ring play a crucial role in defining the pharmacological profile, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.[3]

Proposed Synthesis of this compound

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from ethyl 2-chloro-2-oxoacetate (as a precursor to an ethoxy-substituted nitrile oxide) and 1-bromo-1-propyne. A forward synthesis is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Generation of the Nitrile Oxide Precursor

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours until the formation of the oxime is complete, as monitored by Thin Layer Chromatography (TLC).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Halogenation of the Oxime

-

Dissolve the crude oxime in dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

The resulting chloro-oxime can be used in the next step without further purification.

Step 3: [3+2] Cycloaddition

-

In a separate flask, dissolve 1-propyne (1.5 eq) in an appropriate solvent like tetrahydrofuran (THF).

-

To this solution, add the chloro-oxime from the previous step.

-

Slowly add a base, such as triethylamine (2.0 eq), to the reaction mixture at room temperature. This will generate the nitrile oxide in situ, which will then react with the alkyne.

-

Stir the reaction for 12-24 hours.

-

After the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-ethoxy-5-methylisoxazole.

Step 4: Bromination of the Isoxazole Ring

-

Dissolve the 3-ethoxy-5-methylisoxazole (1.0 eq) in a suitable solvent like acetic acid.

-

Slowly add a solution of bromine (1.05 eq) in acetic acid to the reaction mixture at room temperature.

-

Stir for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into an ice-water mixture and extract the product with an organic solvent.

-

Wash the organic layer with a sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Hypothesized Pharmacological Profile and Potential Therapeutic Applications

The pharmacological activity of this compound can be inferred by examining the structure-activity relationships (SAR) of related isoxazole derivatives. The presence of a halogen (bromine) and an ethoxy group at positions 4 and 3, respectively, are key features that likely influence its biological activity.

Potential as an Anticancer Agent

Many isoxazole derivatives have demonstrated potent anticancer activity.[5] The introduction of a halogen, such as bromine, on the isoxazole ring can enhance cytotoxicity. For instance, SAR studies on some isoxazole series have shown that electron-withdrawing groups, including halogens, can increase anticancer efficacy.[3]

Hypothesized Mechanism of Action: Based on the activities of other isoxazoles, potential anticancer mechanisms could involve the inhibition of key signaling pathways implicated in cancer progression, such as:

-

Kinase Inhibition: The isoxazole scaffold is present in numerous kinase inhibitors. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain.

-

Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. espublisher.com [espublisher.com]

The Elusive Role of 4-Bromo-3-ethoxy-5-methylisoxazole in Novel Fungicide Synthesis: A Technical Review

Despite a comprehensive search of scientific literature and patent databases, the specific role of 4-Bromo-3-ethoxy-5-methylisoxazole as a key intermediate in the synthesis of novel fungicides remains largely undocumented in publicly available resources. While the isoxazole scaffold is a well-established pharmacophore in a variety of biologically active compounds, including fungicides, and bromo-substituted heterocycles are common starting materials in cross-coupling reactions for the synthesis of complex molecules, direct evidence linking this compound to the development of new fungicidal agents is not readily apparent.

This technical guide will, therefore, provide a broader overview of the established importance of the isoxazole ring and the synthetic utility of bromo-heterocycles in the design and synthesis of fungicides. This contextual information will be valuable for researchers, scientists, and drug development professionals interested in the potential applications of isoxazole-based building blocks.

The Isoxazole Moiety: A Privileged Scaffold in Fungicide Discovery

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-arrangement, is a prominent feature in numerous agrochemicals and pharmaceuticals. Its prevalence in fungicide development can be attributed to several key factors:

-

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts metabolic stability to the parent molecule, a crucial property for maintaining efficacy in the field.

-

Structural Rigidity and Diverse Substitution Patterns: The rigid isoxazole core provides a well-defined three-dimensional structure that can be readily functionalized at multiple positions. This allows for the fine-tuning of physicochemical properties and biological activity through the introduction of various substituents.

-

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other aromatic or heterocyclic systems, enabling the modification of existing fungicide scaffolds to improve efficacy, selectivity, or resistance profiles.

Bromo-Substituted Heterocycles: Versatile Building Blocks in Synthesis

Bromo-substituted heterocycles, such as the titular this compound, are valuable intermediates in organic synthesis, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the construction of complex molecular architectures.

One of the most widely employed cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The bromo-substituent on a heterocyclic ring serves as an excellent electrophilic partner in this reaction.

Hypothetical Synthetic Pathway Utilizing this compound

While no specific examples have been found, a hypothetical synthetic pathway for a novel fungicide could involve the Suzuki-Miyaura coupling of this compound with a suitable boronic acid or ester. This approach would allow for the introduction of a wide range of aryl or heteroaryl moieties at the 4-position of the isoxazole ring, leading to a library of diverse compounds for biological screening.

The general workflow for such a synthesis is depicted below:

Conclusion and Future Perspectives

The absence of specific literature on the application of this compound in fungicide synthesis presents both a challenge and an opportunity. It suggests that this particular building block may be an underexplored area in the quest for novel agrochemicals.

Researchers in the field are encouraged to consider the potential of this and other similarly substituted isoxazoles in their synthetic strategies. The combination of the privileged isoxazole scaffold with the synthetic versatility of the bromo-substituent makes this compound a theoretically attractive starting material for the generation of new chemical entities with potential fungicidal activity. Future research in this area could involve the synthesis of a library of derivatives via cross-coupling reactions and their subsequent screening against a panel of economically important fungal pathogens. Such studies would be instrumental in determining the practical utility of this compound in the development of the next generation of fungicides.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-3-ethoxy-5-methylisoxazole with various boronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, which is of significant interest in medicinal chemistry and drug development.[1][2][3] The isoxazole moiety is a key structural feature in numerous biologically active compounds, and this protocol offers a robust method for its functionalization.[4]

Introduction

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes a palladium catalyst to couple an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2][5][6] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][7] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6]

This protocol is specifically tailored for the coupling of this compound, a heterocyclic building block, with various aryl and heteroaryl boronic acids. While isoxazoles can sometimes be sensitive to basic conditions, which might lead to ring-opening or rearrangement, the conditions outlined below are selected to minimize these side reactions.[4]

Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reactant.

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.

| Parameter | Condition A | Condition B | Condition C |

| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.2 equiv) | Arylboronic acid (1.5 equiv) | Heteroarylboronic acid (1.5 equiv) |

| Catalyst | Pd(PPh₃)₄ (0.03 equiv) | PdCl₂(dppf) (0.02 equiv) | Pd₂(dba)₃ (0.01 equiv) + SPhos (0.02 equiv) |

| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) |

| Temperature (°C) | 90 | 80 | 100 |

| Time (h) | 12 | 8 | 18 |

| Typical Yield Range | 70-90% | 75-95% | 60-85% |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling reaction.

Caption: A step-by-step workflow for the Suzuki coupling experiment.

Catalytic Cycle

The catalytic cycle for the Suzuki coupling reaction is a well-established mechanism involving palladium(0) and palladium(II) intermediates.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Using fresh catalyst is recommended.

-

Improperly Degassed Solvents: Oxygen can deactivate the catalyst. Ensure solvents are thoroughly degassed before use.

-

Insufficient Base: The base is crucial for activating the boronic acid.[8] Ensure the correct stoichiometry and that the base is of good quality.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Consider lowering the temperature or using a more active catalyst to shorten the reaction time.

-

Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic.

-

Isoxazole Ring Opening: Strong bases or high temperatures can promote the degradation of the isoxazole ring.[4] If this is observed, consider using a milder base (e.g., KF) or lowering the reaction temperature.

-

By following this detailed protocol and considering the troubleshooting tips, researchers can successfully perform the Suzuki coupling of this compound to generate a diverse range of functionalized isoxazole derivatives for various applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-ethoxy-5-methylisoxazole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting the Sonogashira cross-coupling reaction between 4-Bromo-3-ethoxy-5-methylisoxazole and various terminal alkynes. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules and conjugated systems.

The protocols and data presented herein are based on established methodologies for the Sonogashira coupling of related heterocyclic systems, particularly 4-haloisoxazoles.[4][5][6] Given that 4-bromoisoxazoles are generally less reactive than their 4-iodoisoxazole counterparts, the conditions provided are optimized for efficient coupling of this specific substrate.

Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The catalytic cycle involves the oxidative addition of the this compound to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and copper(I) salt), and subsequent reductive elimination to yield the desired 4-alkynyl-3-ethoxy-5-methylisoxazole product and regenerate the palladium(0) catalyst.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the Sonogashira coupling of 4-haloisoxazoles with terminal alkynes, which serve as a strong starting point for the coupling of this compound.

Table 1: Screening of Palladium Catalysts and Ligands

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 80 | Moderate |

| 2 | Pd(PPh₃)₂Cl₂ (5) | - | Et₃N | DMF | 80 | Good |

| 3 | Pd(acac)₂ (5) | PPh₃ (10) | Et₃N | DMF | 80 | High[6] |

| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Dioxane | 100 | High |

| 5 | Pd(PPh₃)₄ (5) | - | Piperidine | THF | 60 | Good |

Yields are generalized based on literature for similar substrates and may vary for this compound.

Table 2: Effect of Base and Solvent on Reaction Efficiency

| Entry | Catalyst System | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Pd(acac)₂/PPh₃ | Et₃N (2) | DMF | 80 | 12 | 92[6] |

| 2 | Pd(acac)₂/PPh₃ | DBU (2) | DMF | 80 | 12 | 75 |

| 3 | Pd(acac)₂/PPh₃ | K₂CO₃ (2) | DMF | 80 | 12 | 68 |

| 4 | Pd(PPh₃)₂Cl₂ | Piperidine (3) | THF | 60 | 8 | 85 |

| 5 | Pd(PPh₃)₂Cl₂ | Et₃N (2) | Acetonitrile | 80 | 10 | 88 |

| 6 | Pd(PPh₃)₂Cl₂ | Et₃N (2) | Toluene | 100 | 12 | 78 |

Data adapted from studies on 4-iodoisoxazoles and generalized for 4-bromoisoxazole.[4][5]

Experimental Protocols

General Protocol for Sonogashira Coupling